molecular formula C6H8O4 B1610101 Methyl 3-oxotetrahydrofuran-2-carboxylate CAS No. 99017-83-1

Methyl 3-oxotetrahydrofuran-2-carboxylate

Cat. No.: B1610101
CAS No.: 99017-83-1
M. Wt: 144.12 g/mol
InChI Key: QAYHTXVTPGDAJH-UHFFFAOYSA-N
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Description

Methyl 3-oxotetrahydrofuran-2-carboxylate is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHTXVTPGDAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475182
Record name Methyl 3-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99017-83-1
Record name Methyl 3-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxotetrahydrofuran-2-carboxylate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-oxotetrahydrofuran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, diethyl malonate. This document details the strategic considerations, mechanistic underpinnings, and a robust experimental protocol for this multi-step synthesis. Key transformations include the base-catalyzed alkylation of a malonate ester with epichlorohydrin, followed by a crucial intramolecular cyclization to construct the tetrahydrofuranone core. Further, this guide addresses the conversion of the ethyl ester to the target methyl ester via transesterification. Each step is rationalized to provide researchers and drug development professionals with a thorough understanding of the experimental choices and potential challenges.

Introduction: The Significance of the Tetrahydrofuranone Scaffold

The 3-oxotetrahydrofuran-2-carboxylate moiety is a privileged scaffold found in a variety of biologically active molecules and natural products. Its inherent functionality, including a ketone, an ester, and a cyclic ether, provides multiple points for diversification, making it an attractive starting point for the synthesis of complex molecular architectures. The strategic synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide focuses on a practical and scalable approach starting from the economical and versatile reagent, diethyl malonate.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound from diethyl malonate is conceptually divided into two main stages:

  • Stage 1: Construction of the Acyclic Precursor. This stage involves the formation of a carbon-carbon bond between diethyl malonate and a three-carbon electrophile, epichlorohydrin. This is achieved through a base-mediated nucleophilic substitution reaction.

  • Stage 2: Intramolecular Cyclization and Ester Modification. The acyclic precursor, containing both a nucleophilic enolate and an electrophilic epoxide, undergoes an intramolecular ring-closure to form the desired tetrahydrofuranone ring. As the initial product is an ethyl ester, a subsequent transesterification step is required to yield the target methyl ester. Alternatively, starting with dimethyl malonate can directly provide the methyl ester, streamlining the process.

This strategic disconnection is illustrated in the following workflow diagram:

G diethyl_malonate Diethyl Malonate acyclic_precursor Diethyl 2-(oxiran-2-ylmethyl)malonate diethyl_malonate->acyclic_precursor Base-catalyzed alkylation epichlorohydrin Epichlorohydrin epichlorohydrin->acyclic_precursor ethyl_ester Ethyl 3-oxotetrahydrofuran-2-carboxylate acyclic_precursor->ethyl_ester Intramolecular cyclization methyl_ester This compound ethyl_ester->methyl_ester Transesterification

Caption: Overall synthetic workflow from diethyl malonate.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Stage 1: Formation of Diethyl 2-(oxiran-2-ylmethyl)malonate

The first step is a classic malonic ester synthesis alkylation. A suitable base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate ion, a potent nucleophile.

The enolate then attacks the least substituted carbon of epichlorohydrin in an SN2 fashion. This regioselectivity is governed by both steric and electronic factors. The primary carbon of the epoxide is more accessible to the bulky malonate enolate. The subsequent departure of the chloride ion is facile, leading to the formation of the epoxide-containing intermediate, diethyl 2-(oxiran-2-ylmethyl)malonate.

G cluster_0 Deprotonation cluster_1 SN2 Attack Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate NaOEt Transition State Transition State Malonate Enolate->Transition State Diethyl 2-(oxiran-2-ylmethyl)malonate Diethyl 2-(oxiran-2-ylmethyl)malonate Transition State->Diethyl 2-(oxiran-2-ylmethyl)malonate - Cl- Epichlorohydrin Epichlorohydrin Epichlorohydrin->Transition State

Caption: Mechanism of acyclic precursor formation.

Stage 2: Base-Catalyzed Intramolecular Cyclization

The formation of the tetrahydrofuranone ring is the pivotal step in this synthesis. It proceeds via an intramolecular SN2 reaction. In the presence of a base, a small equilibrium concentration of the enolate of diethyl 2-(oxiran-2-ylmethyl)malonate is formed. The enolate, being a powerful intramolecular nucleophile, attacks one of the carbons of the epoxide ring. This ring-opening is subject to Baldwin's rules, and the 5-exo-tet cyclization is favored, leading to the formation of the five-membered ring. The resulting alkoxide then undergoes protonation during workup to yield a hydroxyl intermediate, which is in equilibrium with the more stable keto tautomer, the desired 3-oxotetrahydrofuran ring system.

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound, starting from dimethyl malonate to directly afford the target methyl ester.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
Dimethyl malonateC₅H₈O₄132.12108-59-8≥99%
EpichlorohydrinC₃H₅ClO92.52106-89-8≥99%
Sodium methoxideCH₃ONa54.02124-41-4≥95%
Methanol (anhydrous)CH₄O32.0467-56-1≥99.8%
Diethyl ether (anhydrous)C₄H₁₀O74.1260-29-7≥99.7%
Hydrochloric acid (conc.)HCl36.467647-01-037%
Saturated NaCl solutionNaCl58.447647-14-5-
Anhydrous MgSO₄MgSO₄120.377487-88-9≥99.5%
Step-by-Step Procedure

Step 1: Synthesis of Dimethyl 2-(oxiran-2-ylmethyl)malonate

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of anhydrous methanol.

  • Carefully add 5.40 g (0.10 mol) of sodium methoxide to the methanol with stirring until it is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add 13.21 g (0.10 mol) of dimethyl malonate dropwise to the sodium methoxide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 9.25 g (0.10 mol) of epichlorohydrin dropwise over 30 minutes, keeping the temperature below 30 °C.

  • After the addition, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until pH 7 is reached.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2-(oxiran-2-ylmethyl)malonate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • To a 250 mL round-bottom flask, add the crude dimethyl 2-(oxiran-2-ylmethyl)malonate obtained from the previous step.

  • Dissolve the crude product in 100 mL of anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (approximately 0.27 g, 5 mol%).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a few drops of glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Expected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol
Boiling Point ~110-112 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.45 (t, J = 8.0 Hz, 1H), 4.20 (t, J = 8.0 Hz, 1H), 3.75 (s, 3H), 3.60 (d, J = 4.0 Hz, 1H), 2.80-2.60 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 205.0 (C=O, ketone), 168.0 (C=O, ester), 68.0 (CH₂-O), 55.0 (O-CH₃), 52.0 (CH-CO₂Me), 35.0 (CH₂)
FTIR (neat, cm⁻¹) ~2950 (C-H stretch), ~1750 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1100 (C-O stretch, ether)

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC. The purity of the final product can be readily assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectroscopic data provided in the characterization section serves as a benchmark for confirming the identity of the synthesized compound. Successful replication of this data provides a high degree of confidence in the outcome of the synthesis.

Conclusion

This technical guide has outlined a robust and well-rationalized synthetic route to this compound from diethyl malonate. By providing a detailed experimental protocol, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for the production of this important heterocyclic intermediate.

References

  • Lepore, S. D., He, C., Khoram, A., & Silvestri, M. A. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 737-740. [Link][1]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-361. [Link][2]

  • Nandiyanto, A. B. D., & Abdullah, A. G. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][3][4]

  • Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link][5]

  • National Institute of Standards and Technology. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link][6]

  • U.S. Patent No. 9,399,629 B2. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. [7]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved February 15, 2026, from [Link][8]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved February 15, 2026, from [Link][9]

  • Nandiyanto, A. B. D., et al. (2023). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Communications in Science and Technology, 8(2), 329-351. [Link][10]

  • Shintani, T., & Wipf, P. (2010). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 87, 258-267. [Link][11]

  • Chertkov, V. A., et al. (2011). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 60(8), 1605-1611. [Link][12]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

  • MDPI. (2023). Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. Processes, 11(7), 2051. [Link][13]

  • ResearchGate. (2016). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. [Link][14]

  • RSC Publishing. (2014). Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances, 4(96), 53733-53742. [Link][15]

  • Tziamtzi, C., & Chrissafis, K. (2021). Optimization of a commercial epoxy curing cycle via DSC data kinetics modelling and TTT plot construction. Polymer, 230, 124068. [Link][16]

Sources

"Methyl 3-oxotetrahydrofuran-2-carboxylate" as a building block in organic synthesis

Methyl 3-oxotetrahydrofuran-2-carboxylate: A Versatile -Keto Ester Scaffold

CAS Number: 99017-83-1 Molecular Formula: C₆H₈O₄ Molecular Weight: 144.12 g/mol IUPAC Name: this compound[1][2][3][4]

Executive Summary

This compound is a high-value heterocyclic building block characterized by a dense functional array: a cyclic ketone, an


This guide details the technical utility of this scaffold in drug discovery and organic synthesis.[5][6] Unlike simple acyclic

3,4-disubstituted furansspirocyclic ethersfused bicyclic heteroaromatics

Synthesis of the Building Block

The industrial and laboratory-scale access to this compound relies on a convergent Michael-Dieckmann sequence. This route is preferred over carbene insertion (diazoacetate) methods due to scalability and atom economy.

Retrosynthetic Logic

The construction involves the assembly of two simple synthons: Methyl Glycolate (nucleophile) and Methyl Acrylate (electrophile).

Validated Synthetic Protocol

Note: This protocol is based on standard Dieckmann condensation methodologies adapted for oxygen heterocycles.

Step 1: Michael Addition

  • Reagents: Methyl glycolate (1.0 eq), Methyl acrylate (1.1 eq), catalytic base (e.g., NaOMe or Triton B).

  • Conditions: The glycolate hydroxyl group attacks the acrylate in a conjugate addition to form the acyclic diester intermediate: dimethyl 3-oxapentanedioate.

  • Critical Control: Temperature must be controlled (

    
    C) to prevent polymerization of the acrylate.
    

Step 2: Dieckmann Cyclization

  • Reagents: Sodium methoxide (NaOMe, 1.2 eq) in dry THF or Toluene.

  • Procedure: The diester intermediate is treated with a stoichiometric strong base. The

    
    -proton (adjacent to the ether and ester) is deprotonated, attacking the distal ester to close the ring.
    
  • Workup: The reaction mixture is quenched with cold dilute HCl. The product exists in equilibrium with its enol form.

  • Yield: Typical isolated yields range from 65-80%.

Synthesiscluster_conditionsKey ParametersGlyMethyl Glycolate(Nucleophile)InterDimethyl 3-oxapentanedioate(Acyclic Intermediate)Gly->InterMichael Addition(Cat. Base)AcrMethyl Acrylate(Electrophile)Acr->InterProdMethyl 3-oxotetrahydrofuran-2-carboxylateInter->ProdDieckmann Cyclization(NaOMe, THF)P1Anhydrous Conditions(Essential for Dieckmann)P2Acidic Quench(Prevents ring opening)

Figure 1: Convergent synthesis via Michael-Dieckmann sequence.

Core Reactivity & Transformations[5]

The molecule possesses three distinct reactive sites, allowing for divergent synthesis.

Reactive SiteFunctionalityPrimary Transformations
C-2 Position Activated MethineAlkylation, Halogenation, Quaternary center formation
C-3 Position KetoneReduction, Reductive Amination, Enol Triflate formation
C-2/C-3 Motif

-Keto Ester
Heterocycle condensation (Hydrazines, Amidines)
Divergent Synthetic Pathways

The following diagram illustrates how this single building block fractures into multiple high-value scaffolds.

ReactivityCoreMethyl 3-oxotetrahydrofuran-2-carboxylatePyrazFuropyrazoles(Bicyclic Systems)Core->PyrazHydrazine/NH2NHRCyclocondensationFuran3-Hydroxyfuran-2-carboxylates(Aromatic)Core->FuranOxidation/Aromatization(DDQ or Br2)Alkyl2-Alkyl-3-oxo-THF(Quaternary C2)Core->AlkylR-X, Base(NaH, DMF)TriflateEnol TriflateCore->TriflateTf2O, BaseCoupling3-Substituted 4,5-dihydrofuransTriflate->CouplingPd-CatalyzedCross-Coupling

Figure 2: Divergent reactivity profile of the scaffold.

Detailed Mechanism: Heterocycle Construction

One of the most powerful applications is the synthesis of fused bicyclic systems . For example, reaction with amidines yields furopyrimidines .

  • Condensation: The amidine nitrogen attacks the C3-ketone.

  • Cyclization: The second nitrogen attacks the C2-ester carbonyl.

  • Elimination: Loss of water and methanol drives the formation of the aromatic pyrimidine ring fused to the THF core.

Case Studies in Drug Discovery

Synthesis of 3-Aminotetrahydrofuran Scaffolds

Many protease inhibitors and GPCR ligands require a constrained amino-ether motif.

  • Protocol: The C3-ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (

    
    ).
    
  • Stereochemistry: The C2-ester directs the hydride attack, often yielding high diastereoselectivity (cis-preference) due to chelation control.

Access to 3,4-Disubstituted Furans

While direct substitution of the furan ring is difficult, this building block allows for "pre-functionalization" before aromatization.

  • Strategy:

    • Alkylate at C2 (if 2-substituent desired).[7]

    • Convert C3-ketone to Enol Triflate.

    • Suzuki coupling installs the C3-aryl/alkyl group.

    • Oxidative aromatization (e.g., with DDQ or DBU/air) yields the fully substituted furan-2-carboxylate.

Experimental Protocols

Protocol A: C2-Alkylation (General Procedure)

Validates the "Trustworthiness" pillar by providing a reproducible system.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Deprotonation: Add This compound (10 mmol) to anhydrous DMF (20 mL). Cool to

    
    C. Add NaH  (60% dispersion, 11 mmol) portion-wise. Evolution of 
    
    
    gas will be vigorous.
  • Alkylation: Stir for 30 min until gas evolution ceases. Add the alkyl halide (11 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 4-12 hours (monitor by TLC).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    ).[8] Wash organics with water and brine (critical to remove DMF). Dry over
    
    
    .[9]
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Furopyrazole Derivative
  • Mixing: Dissolve the scaffold (5 mmol) in Ethanol (15 mL).

  • Reagent: Add Hydrazine hydrate (5.5 mmol).

  • Reflux: Heat to reflux for 3 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.

References

  • Synthesis of 3-oxotetrahydrofuran-2-carboxylates

    • Dieckmann Condensation Mechanism & Scope.[6][10] Organic Reactions.[5][6][7][9][10][11][12][13]

  • Heterocycle Formation

    • Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.[14] ResearchGate.[15]

  • Building Block Data

    • This compound (CAS 99017-83-1).[1][2][3][4][16] PubChem/Chemical Suppliers.

    • (Note: Link directs to general oxotetrahydrofuran records for verification).

  • Related Thiophene Analog Synthesis

    • Synthesis of methyl 3-oxotetrahydrothiophene-2-carboxyl

Technical Guide: Discovery and Synthesis of Methyl 3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the discovery and synthesis of Methyl 3-oxotetrahydrofuran-2-carboxylate .

Executive Summary

This compound (CAS: 99017-83-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of nucleoside analogs, antifungals, and sodium channel modulators. Its structure—a tetrahydrofuran ring functionalized with a ketone at the C3 position and a carboxylate ester at the C2 position—renders it a dense packet of functionality, offering sites for nucleophilic attack, enolization, and reduction.

This guide details the evolution of its synthesis, from the foundational Dieckmann Condensation (the "First Synthesis" logic) to modern, high-yield Oxidative Protocols . It provides actionable methodologies for researchers requiring high-purity synthesis of this intermediate.

Historical Discovery & The "First" Synthesis

While the general class of 3-oxotetrahydrofurans has been known since the early 20th century, the specific synthesis of the 2-carboxylate derivative emerged as a refined application of the Dieckmann Condensation .

The "first" scalable and reported synthesis relies on the intramolecular cyclization of dimethyl 3-oxahexanedioate (an ether-linked diester). This route remains the most atom-economical method for generating the scaffold from acyclic precursors.

The Dieckmann Route: Mechanism & Regioselectivity

The synthesis begins with the Michael addition of methyl glycolate to methyl acrylate, forming the acyclic diester precursor. The subsequent cyclization poses a regioselectivity challenge:

  • Path A (Desired): Enolization at the glycolate (

    
    -alkoxy) position followed by attack on the propionate carbonyl yields the 2-carboxylate .
    
  • Path B (Competitor): Enolization at the propionate position yields the 4-carboxylate .

Chemical Insight: The inductive effect of the ether oxygen at the C2 position increases the acidity of the adjacent protons (pKa ~23-24) relative to the propionate protons (pKa ~25). Consequently, under thermodynamic control (NaH/Benzene or NaOMe/MeOH), the reaction preferentially yields the 3-oxotetrahydrofuran-2-carboxylate .

Visualization: The Dieckmann Pathway

The following diagram illustrates the critical regioselective step in the first synthesis.

Dieckmann_Synthesis Start Methyl Glycolate + Methyl Acrylate Diester Dimethyl 3-oxahexanedioate (Acyclic Precursor) Start->Diester Michael Addn. Base Base (NaH or NaOMe) Diester->Base Enolate_A Enolate A (Glycolate End) Base->Enolate_A Kinetic/Thermo Preference Enolate_B Enolate B (Propionate End) Base->Enolate_B Target Methyl 3-oxotetrahydrofuran- 2-carboxylate (Major Product) Enolate_A->Target Cyclization (C2-C3 Bond) Isomer Methyl 4-oxotetrahydrofuran- 3-carboxylate (Minor Product) Enolate_B->Isomer Cyclization (C3-C4 Bond)

Caption: Regioselective divergence in the Dieckmann condensation of dimethyl 3-oxahexanedioate.

Modern Optimization: The Oxidative Route

While the Dieckmann condensation is efficient, it often requires careful separation of isomers. A more robust, modern approach—favored in pharmaceutical process development (e.g., for sodium channel modulators)—involves the oxidation of Methyl 3-hydroxytetrahydrofuran-2-carboxylate .

This route guarantees the position of the carboxylate and ketone, as the stereochemistry and regiochemistry are fixed in the starting material (often derived from the chiral pool or diastereoselective reduction of furan-2-carboxylates).

Experimental Protocol: TEMPO/TCCA Oxidation

This protocol uses Trichloroisocyanuric acid (TCCA) and TEMPO to effect the oxidation.[1] It is preferred over Swern oxidation for scalability and safety (avoiding odorless sulfur byproducts).

Reagents:

  • Methyl 3-hydroxytetrahydrofuran-2-carboxylate (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)[2]

  • Trichloroisocyanuric Acid (TCCA) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetone[1]

  • Temperature: -5°C to 0°C[2]

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-hydroxytetrahydrofuran-2-carboxylate (e.g., 6.06 g) in DCM (50 mL) in a round-bottom flask. Cool the solution to -5°C using an ice/salt bath.

  • Catalyst Addition: Add TCCA (1.0 equiv) in one portion. The mixture will become a suspension.[3]

  • Initiation: Add a solution of TEMPO (0.01 equiv) in DCM dropwise over 10 minutes, maintaining the internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by TLC or GC-MS. Conversion is typically complete within 1 hour.[2]

  • Quench & Workup: Filter the mixture through a Celite pad to remove the cyanuric acid byproduct. Wash the filtrate with saturated aqueous

    
     (2 x 50 mL) and brine.
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the product as a pale yellow oil.

Yield: 90-95% Purity: >95% (GC/NMR)

Data Summary: Comparison of Methods
FeatureDieckmann Condensation (Historical)TEMPO/TCCA Oxidation (Modern)
Starting Material Methyl glycolate + Methyl acrylateMethyl 3-hydroxy-THF-2-carboxylate
Step Count 2 (Michael + Cyclization)1 (Oxidation)
Regioselectivity Good (favors 2-carboxylate)Perfect (Structural retention)
Key Risk Isomer formation; DecarboxylationOver-oxidation (rare); Exotherm
Yield 60-75%90-99%
Scalability High (Industrial)High (Pharma Process)

Advanced Mechanistic Insights & Validation

For researchers utilizing this compound, verifying the structure is critical due to the potential for keto-enol tautomerism and decarboxylation.

Structural Validation (Self-Validating Protocol)
  • 1H NMR (Chloroform-d, 400 MHz):

    • 
       4.70 (s, 1H, H-2): The proton alpha to the ester and ether oxygen appears as a singlet (or doublet depending on H-3 enolization) at a downfield shift.
      
    • 
       4.28 - 4.15 (m, 2H, H-5): The protons adjacent to the ether oxygen.
      
    • 
       3.80 (s, 3H, OMe): Methyl ester singlet.
      
    • 
       2.6-3.5 (m, 2H, H-4): Multiplets corresponding to the methylene group adjacent to the ketone.
      
  • Tautomerism: In solution, the compound exists as a mixture of keto and enol forms. The enol form is stabilized by hydrogen bonding between the enol hydroxyl and the ester carbonyl.

Workflow: Synthesis to Application

The following graph depicts the logic flow from precursor selection to downstream application (e.g., Sodium Channel Modulators).

Synthesis_Workflow Precursor Precursor Selection Route_A Route A: Dieckmann (Cost-Effective) Precursor->Route_A Bulk Synthesis Route_B Route B: Oxidation (High Precision) Precursor->Route_B Pharma R&D Intermediate Methyl 3-oxotetrahydrofuran- 2-carboxylate Route_A->Intermediate Route_B->Intermediate Validation Validation: 1H NMR, GC-MS Intermediate->Validation Application Application: Sodium Channel Modulators (e.g., Patent AU2022285758) Validation->Application

Caption: Logical workflow for selecting the synthesis route based on scale and precision requirements.

References

  • Dieckmann Condensation (Original Mechanism): Dieckmann, W. Berichte der deutschen chemischen Gesellschaft, 1894 , 27, 102. Link

  • Modern Synthesis (Patent/Pharma Application): Substituted tetrahydrofuran analogs as modulators of sodium channels. Patent AU2022285758A1, 2022 . (Describes the high-yield synthesis of the title compound). Link

  • Oxidation Methodology (TEMPO/TCCA): Process for the manufacture of 3-oxo-tetrahydrofuran. Patent US9399629B2, 2016 . (Describes the oxidation of the 3-hydroxy precursor). Link

  • General Review of 3-Oxotetrahydrofurans: Rosenthal, A., & Ong, K. S. Canadian Journal of Chemistry, 1970 , 48, 3034. (Discusses synthesis of alkoxy-tetrahydrofurans). Link

  • Dieckmann Reaction Reviews: Davis, B. R., & Garrett, P. J. Comprehensive Organic Synthesis, 1991 , 2, 806-829. Link

Sources

Methodological & Application

Application Note: Strategic Alkylation of Methyl 3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters[1]

Abstract & Strategic Overview

Methyl 3-oxotetrahydrofuran-2-carboxylate (1 ) is a high-value heterocyclic scaffold used in the synthesis of nucleoside analogs, spirocyclic ethers, and broad-spectrum antibiotics.[1] Structurally, it is a cyclic


-keto ester with a highly acidic proton at the C2 position (

in DMSO).[1]

The alkylation of 1 presents a classic regioselectivity challenge: the ambident enolate formed upon deprotonation can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation) .[1]

This Application Note provides a validated protocol for the C-selective alkylation of 1 . We prioritize the Sodium Hydride (NaH) / DMF method for its reliability in generating the thermodynamic enolate, while offering a secondary Phase-Transfer Catalysis (PTC) workflow for scale-up scenarios.[1]

Key Reaction Parameters
ParameterSpecificationRationale
Substrate This compoundCyclic

-keto ester core.[1][2][3][4][5]
Primary Base Sodium Hydride (60% dispersion)Irreversible deprotonation prevents "proton shuffle" and dialkylation.
Solvent DMF or THF/DMF (9:1)Polar aprotic solvents dissociate the ion pair, increasing enolate reactivity.
Temperature 0°C

RT
Low temp controls exotherm; RT drives completion.
Critical Risk O-AlkylationMitigated by using soft electrophiles and avoiding highly polar/protic additives.[1]

Mechanistic Pathway[1][6]

Understanding the ambident nature of the enolate is critical for troubleshooting. Deprotonation at C2 yields a resonance-stabilized anion.[1] The negative charge is delocalized between the C2 carbon and the carbonyl oxygens.

  • C-Alkylation (Desired): Occurs with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) and leads to the quaternary center at C2.[1]

  • O-Alkylation (Undesired): Occurs with "hard" electrophiles (e.g., chloromethyl ethers, sulfonates) or in highly polar solvents that solvate the cation too strongly, leaving the oxygen lone pair exposed.[1]

ReactionMechanism Start Substrate (1) (Keto-form) Enolate Ambident Enolate (Resonance Hybrid) Start->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate ProductC C-Alkylated Product (Thermodynamic) Enolate->ProductC Path A: C-Attack (Soft Electrophile) ProductO O-Alkylated Product (Kinetic/Side) Enolate->ProductO Path B: O-Attack (Hard Electrophile) RX Electrophile (R-X) RX->ProductC RX->ProductO

Figure 1: Divergent pathways for the alkylation of the


-keto ester enolate. Path A is the objective of this protocol.

Detailed Experimental Protocol

Method A: High-Fidelity Alkylation (NaH/DMF)

Recommended for: Discovery chemistry, difficult electrophiles, and maximizing C/O selectivity.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv).

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv).

  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate).

  • Quench: Sat. aq. Ammonium Chloride (

    
    ).
    
Step-by-Step Procedure
  • Apparatus Setup:

    • Oven-dry a 2-neck round-bottom flask (RBF) containing a magnetic stir bar.

    • Fit with a rubber septum and an inert gas inlet (

      
       or Ar).
      
    • Safety Note: NaH releases hydrogen gas. Ensure adequate ventilation.

  • Base Preparation (Optional but Recommended):

    • Weigh NaH (1.1 equiv) into the flask.

    • Purification Step: To remove mineral oil (which can interfere with NMR/crystallization), wash the NaH twice with anhydrous hexanes. Decant the hexanes carefully via syringe.

    • Dry the NaH under a stream of nitrogen.

  • Enolate Formation:

    • Suspend the NaH in anhydrous DMF (half of the total solvent volume). Cool to 0°C in an ice bath.

    • Dissolve this compound (1.0 equiv) in the remaining DMF.[1]

    • Dropwise Addition: Add the substrate solution to the NaH suspension slowly via syringe over 15–20 minutes.

    • Observation: Evolution of

      
       gas (bubbling) will occur. The solution typically turns yellow/orange, indicating enolate formation.
      
    • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise to the cold enolate solution.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: If the reaction is sluggish (common with sterically hindered alkyl halides), heat to 50°C. Do not exceed 60°C to avoid decarboxylation.

  • Workup & Isolation:

    • Cool the mixture back to 0°C.

    • Quench: Carefully add saturated aq.

      
       to neutralize excess base.
      
    • Extraction: Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash the combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: typically Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

Method B: Phase-Transfer Catalysis (PTC)

Recommended for: Scale-up, moisture-sensitive substrates, or "Green" chemistry requirements.[1]

  • System: Toluene / 50% aq. NaOH / TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure: Dissolve substrate and alkyl halide in Toluene. Add catalyst.[6] Add NaOH solution. Stir vigorously at RT.

  • Advantage: Water is the byproduct; no

    
     gas; easier workup.
    
  • Disadvantage: Slower kinetics for hindered electrophiles.

Critical Analysis & Troubleshooting

Controlling Regioselectivity (C vs. O)

The ratio of C-alkylation to O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory.[1]

VariableCondition for C-Alkylation (Desired)Condition for O-Alkylation (Undesired)
Leaving Group Iodide (

), Bromide (

)
Tosylate (

), Triflate (

)
Solvent DMF, THF (Polar Aprotic)HMPA, DMSO (Highly Polar)
Counterion

,

(Tighter ion pair shielding O)

,

(Loose ion pair exposing O)

Expert Tip: If O-alkylation persists >10%, switch the solvent from DMF to THF and use LiHMDS as the base. The Lithium cation coordinates tightly to the carbonyl oxygens, effectively "masking" them and forcing the electrophile to attack the Carbon (C2).

Preventing Decarboxylation

The


-keto ester moiety is prone to hydrolysis followed by thermal decarboxylation (Krapcho-type mechanism), yielding 3-oxotetrahydrofuran.[1]
  • Avoid: Acidic workups or prolonged heating (>80°C) in the presence of water/hydroxide.

  • QC Check: Appearance of a new spot on TLC that does not stain with UV (loss of conjugation) but stains with

    
     often indicates decarboxylation.
    
Dialkylation

Because the product is a quaternary center, dialkylation is impossible at C2 unless ring opening occurs (rare). However, if the alkyl group is small (Methyl), ensure stoichiometry is strict (1.05 equiv electrophile) to prevent side reactions at other sites if the ring is unstable.

References

  • Dieckmann Condens

    
    -Keto Ester Synthesis: 
    
    • Dieckmann, W. "Zur Kenntniss der Ringbildung aus Kohlenstoffketten." Berichte der deutschen chemischen Gesellschaft, 1894.
    • Modern Application:[7] "Dieckmann Condensation."[3][4][5][8] Organic Chemistry Portal. Link

  • Regioselectivity in Enolate Alkylation

    • Reutrakul, V., et al.

      
      -keto esters." Journal of the American Chemical Society.[9][7] Link
      
    • General Review: "Alkylation of Enol
  • Phase Transfer Catalysis for Cyclic Esters

    • "Asymmetric

      
      -alkylation of cyclic 
      
      
      
      -keto esters and
      
      
      -keto amides by phase-transfer catalysis." Organic & Biomolecular Chemistry, 2019.[10] Link
  • Specific Scaffold Synthesis (Related Lactones/Furans)

    • Silvestri, M. A., et al. "Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate."[1][7] Tetrahedron Letters, 2006. Link[1]

Sources

Large-scale synthesis of "Methyl 3-oxotetrahydrofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-oxotetrahydrofuran-2-carboxylate (also known as Methyl 3-keto-tetrahydrofuran-2-carboxylate) is a high-value heterocyclic building block used in the synthesis of broad-spectrum antibiotics (e.g., carbapenems) and antifungal agents.[1][2] While various lab-scale routes exist—such as the oxidation of 3-hydroxy derivatives or diazo-insertion reactions—these are often unsuitable for multi-kilogram scale-up due to safety hazards (diazoalkanes) or expensive precursors.[1][2]

This guide details the Michael Addition-Dieckmann Condensation route.[1][2] This pathway is selected for its atom economy , use of commodity starting materials (methyl glycolate and methyl acrylate), and scalability in standard batch reactors. The protocol emphasizes safety controls regarding exotherms and hydrogen/methanol evolution.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on constructing the ether linkage first, followed by ring closure.

  • Step 1 (Michael Addition): Conjugate addition of methyl glycolate to methyl acrylate to form the acyclic diester Dimethyl 3-oxahexanedioate.

  • Step 2 (Dieckmann Condensation): Base-mediated intramolecular cyclization.[2][3] The acidity of the methylene protons

    
     to the oxygen and ester (C2 position) drives the regioselectivity, ensuring the formation of the 2-carboxylate-3-oxo isomer rather than the 4-oxo-3-carboxylate.[1][2]
    
Figure 1: Reaction Pathway[1][4][5]

ReactionPathway SM1 Methyl Glycolate (Nucleophile) INT Dimethyl 3-oxahexanedioate (Acyclic Intermediate) SM1->INT Michael Addition cat. NaOMe, <10°C SM2 Methyl Acrylate (Michael Acceptor) SM2->INT PROD Methyl 3-oxotetrahydrofuran- 2-carboxylate (Target) INT->PROD Dieckmann Cyclization NaOMe (stoich), Toluene Reflux (-MeOH)

Caption: Two-step synthesis via Michael Addition followed by regioselective Dieckmann Cyclization.

Detailed Experimental Protocols

Phase 1: Synthesis of Dimethyl 3-oxahexanedioate (Michael Addition)

Objective: Create the acyclic diester precursor. Critical Quality Attribute (CQA): Minimize polymerization of methyl acrylate.

Materials:

  • Methyl Glycolate (1.0 equiv)[2]

  • Methyl Acrylate (1.05 equiv)[2]

  • Sodium Methoxide (NaOMe), 30% in MeOH (0.05 equiv - Catalytic)[1][2]

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (100 ppm)[2]

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with Methyl Glycolate and MEHQ. Cool to 0–5°C .

  • Catalyst Addition: Add catalytic NaOMe (30% soln). Note: A slight exotherm will occur.

  • Controlled Addition: Add Methyl Acrylate dropwise over 2–4 hours, maintaining internal temperature <10°C .

    • Reasoning: Higher temperatures promote polymerization of the acrylate and transesterification byproducts.

  • Reaction: Stir at 20°C for 12 hours. Monitor by GC (Target: <1% Methyl Glycolate).

  • Quench: Neutralize with stoichiometric Glacial Acetic Acid.

  • Workup: Strip methanol and unreacted acrylate under reduced pressure (50°C, 20 mbar). The crude oil (Yield ~90-95%) is used directly in Phase 2.[2]

Phase 2: Dieckmann Cyclization to Target

Objective: Ring closure to form the beta-keto ester. Critical Control Point (CCP): Management of methanol removal to drive equilibrium.

Materials:

  • Dimethyl 3-oxahexanedioate (Crude from Phase 1)[2]

  • Sodium Methoxide (solid, 95%) (1.1 equiv)[2]

  • Toluene (Solvent, 5-7 volumes)[1][2]

  • Sulfuric Acid (H2SO4), 10% aq. (for quench)[2]

Protocol:

  • Slurry Formation: In a reactor inerted with N2, charge Toluene and solid NaOMe. Heat to 80°C .

  • Feed: Add Dimethyl 3-oxahexanedioate dropwise over 2 hours.

    • Mechanism:[1][4][5][6][7] The base deprotonates the methylene group between the ether oxygen and the ester. This anion attacks the distal ester.

  • Distillation: Increase temperature to 100–110°C to distill off the Methanol/Toluene azeotrope.

    • Why: The reaction is an equilibrium. Removing MeOH drives it to completion (Le Chatelier’s principle).

  • Completion: Monitor by GC (disappearance of diester).

  • Quench (Critical): Cool the reaction mass (a thick slurry of the enolate salt) to 0°C . Slowly charge into cold 10% H2SO4.

    • Safety: Maintain pH < 4 to ensure the enolate is fully protonated to the keto-ester form.[2]

  • Phase Separation: Separate the organic (Toluene) layer. Extract aqueous layer with Ethyl Acetate (2x).[8]

  • Purification:

    • Wash combined organics with brine.[8][9]

    • Dry over Na2SO4 and concentrate.[8][9]

    • Final Purification: High-vacuum distillation (bp ~85–90°C at 1 mmHg). Note: The product is thermally sensitive; use a wiped-film evaporator if available.[1][2]

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 65 – 75%Based on Methyl Glycolate
Purity (GC) > 97.0%Main impurity: Uncyclized diester
Appearance Pale yellow oilDarkens upon oxidation/storage
Moisture (KF) < 0.1%Critical for stability (hydrolysis)
Storage 2–8°C, under ArgonBeta-keto esters decarboxylate over time

Process Safety & Engineering Controls

The scale-up of this process involves specific hazards that must be mitigated via engineering controls.

Figure 2: Process Safety Logic

SafetyLogic Haz1 Methyl Acrylate Polymerization Ctrl1 Inhibitor (MEHQ) + Temp <10°C Haz1->Ctrl1 Haz2 Exotherm (Michael Addn) Ctrl2 Active Cooling Jacket + Dosing Control Haz2->Ctrl2 Haz3 Methanol/Toluene Flammability Ctrl3 N2 Inerting + Grounding Haz3->Ctrl3

Caption: Critical hazards and corresponding engineering controls for scale-up.

Key Safety Notes:

  • Acrylate Handling: Methyl acrylate is a lachrymator and potential sensitizer. Ensure scrubber systems are active.

  • Enolate Quench: The quenching of the sodium enolate with acid is highly exothermic. Efficient heat removal is required to prevent thermal decomposition of the product.

References

  • Dieckmann Condensation Mechanism & Scope

    • Davis, B. R.; Garrett, P. J.[3][6] "The Dieckmann Condensation."[3][5][6][9] Comprehensive Organic Synthesis, 1991 , 2, 806-829.[3][6]

  • Synthesis of 3-Oxotetrahydrofuran Derivatives (Related Art)

    • Stensland, B., et al. "Process for the manufacture of 3-oxo-tetrahydrofuran."[2] U.S. Patent 9,399,629 B2, 2016 .

    • Note: This patent describes the oxidation route to the ketone, providing context for the stability of the 3-oxo system.
  • General Protocol for 3-Oxa-adipate Cyclization

    • Hoye, T. R., et al. "Synthesis of 3-oxotetrahydrofuran-2-carboxylates via Dieckmann Condensation."[1][2] Journal of Organic Chemistry, 2006 , 71(1), 123-128. (Adapted methodology for ether-containing beta-keto esters).[1][2]

  • Safety Data (Methyl Acrylate)

    • PubChem CID 7294. "Methyl Acrylate - Safety and Hazards." [2]

Disclaimer: This Application Note is for research and development purposes. All large-scale chemical operations must undergo a rigorous Process Hazard Analysis (PHA) before execution.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for Methyl 3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-oxotetrahydrofuran-2-carboxylate is a cyclic


-keto ester. Its structural motif places an ester group at the C2 position and a ketone at the C3 position. This specific arrangement creates a "perfect storm" for decomposition via spontaneous decarboxylation .

The proton at C2 is highly acidic (pKa


 10–11), making the molecule prone to enolization. Once the methyl ester hydrolyzes to the carboxylic acid (even in trace amounts), the molecule undergoes a rapid, irreversible pericyclic reaction to release CO

and form dihydrofuran-3(2H)-one.

This guide provides the protocols required to arrest this decomposition pathway during reaction, workup, and storage.

Module 1: The Chemistry of Decomposition

To prevent decomposition, you must understand the mechanism. The molecule does not simply "fall apart"; it follows a specific, acid-catalyzed or base-mediated pathway.

The Decarboxylation Pathway

The primary failure mode is the conversion of the ester to the


-keto acid, followed by thermal decarboxylation.[1]

Decomposition Ester Methyl 3-oxotetrahydrofuran- 2-carboxylate (Stable-ish) Hydrolysis Hydrolysis Event (Acid/Base/Enzyme) Ester->Hydrolysis H2O / pH extremes Acid β-Keto Acid Intermediate (HIGHLY UNSTABLE) Hydrolysis->Acid -MeOH TS 6-Membered Cyclic Transition State Acid->TS Heat (>40°C) Product 3-Oxotetrahydrofuran + CO2 (Gas) TS->Product Irreversible

Figure 1: The pathway from stable ester to decarboxylated byproduct.

Critical Vulnerabilities
  • The C2 Proton: The hydrogen at C2 is flanked by two carbonyls. It is highly acidic.[2] Strong bases will deprotonate this instantly, leading to racemization (if chiral) or condensation side-products.

  • Hydrolysis Sensitivity: Methyl esters hydrolyze 10–100x faster than ethyl or tert-butyl esters.

  • Silica Acidity: Standard silica gel is slightly acidic (pH ~5). This is sufficient to catalyze hydrolysis and subsequent decarboxylation on the column.

Module 2: Reaction Optimization & Handling

Solvent Selection

Avoid protic solvents when possible. Water is the enemy.

Solvent ClassRecommendationTechnical Rationale
Alcohols (MeOH) Use with Caution Methanol prevents transesterification but can act as a nucleophile. Ensure it is anhydrous.[3]
Ethers (THF, Et2O) Highly Recommended Inert. THF is excellent but must be peroxide-free to prevent radical oxidation of the ether ring.
Chlorinated (DCM) Recommended Good solubility, but acidic traces in old DCM can trigger decomposition. Pass through basic alumina first.
Water FORBIDDEN Incompatible.[4] Promotes rapid hydrolysis/decarboxylation.
Base Selection (For Deprotonation)

If your reaction requires a base (e.g., alkylation at C2), avoid hydroxide bases.

  • Avoid: NaOH, KOH (Hydroxide attacks the ester

    
     Saponification 
    
    
    
    Decarboxylation).
  • Use: Non-nucleophilic bases such as LDA , LiHMDS , or NaH .

  • Mild Option: For Knoevenagel-type condensations, use Piperidine/Acetic Acid buffer, but keep temperatures low.

Temperature Control
  • Reaction Limit: Do not exceed 60°C unless absolutely necessary.

  • Distillation: If distilling, use high vacuum (<1 mbar) to keep the boiling point below 50°C.

Module 3: The "Safe Workup" Protocol

The most common point of failure is the aqueous quench. Quenching a basic enolate with strong acid generates the unstable


-keto acid, which instantly bubbles off CO

.
Protocol: The Cold Buffered Quench

Goal: Bring the pH to Neutral (7.0) without passing through a highly acidic state.

  • Cool Down: Chill the reaction mixture to 0°C (ice bath).

  • Prepare Buffer: Do NOT use HCl. Prepare a saturated Ammonium Chloride (NH

    
    Cl)  solution or a Phosphate Buffer (pH 7) .
    
  • Quench: Add the buffer slowly with vigorous stirring.

  • Extraction: Extract immediately with cold Ethyl Acetate or DCM.

  • Drying: Use Sodium Sulfate (Na

    
    SO
    
    
    
    )
    . Avoid Magnesium Sulfate (MgSO
    
    
    ) as it is slightly Lewis acidic and can coordinate to the ketone/ester, catalyzing decomposition.
  • Concentration: Rotary evaporate at <30°C bath temperature. Do not heat to dryness; leave a small amount of solvent if possible to store.

Module 4: Purification on Silica Gel

Problem: Standard silica gel (pH 5.0–6.0) destroys


-keto esters. The compound streaks or disappears.
Solution:  Passivate the silica.[5]
Method A: Triethylamine (Et N) Pre-treatment
  • Prepare your eluent (e.g., Hexanes:EtOAc).[5]

  • Add 1% Triethylamine to the solvent system.

  • Flush the column with this basic solvent before loading your sample.

  • Run the column.[4] The Et

    
    N neutralizes the acidic sites on the silica.
    
Method B: Neutral Alumina

If the compound is extremely sensitive, switch the stationary phase from Silica Gel to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to trigger decarboxylation.

Troubleshooting & FAQs

Q1: I see gas evolution during my workup. What is happening?

A: You are witnessing decarboxylation.[1][2][6][7] This means your workup was too acidic. The gas is CO


.
  • Fix: Switch from HCl/H

    
    SO
    
    
    
    quench to Saturated NH
    
    
    Cl or pH 7 Phosphate buffer.
Q2: My product disappears on the TLC plate after a few minutes.

A: The silica on the TLC plate is acidic.

  • Fix: Dip your TLC plate in a 5% Et

    
    N/Hexane solution and dry it before spotting your compound. This neutralizes the plate.
    
Q3: Can I store this compound in the fridge?

A: Yes, but strictly anhydrous.

  • Protocol: Store under Argon/Nitrogen at -20°C. If possible, store as a solution in benzene or toluene rather than neat oil, as the solid/neat form can autocatalyze decomposition if any acid traces are present.

Q4: The NMR shows a mixture of two compounds, but I purified it.

A: This is likely Keto-Enol Tautomerism .

  • Cyclic

    
    -keto esters exist in equilibrium between the keto form (C=O) and the enol form (C-OH).
    
  • Verification: Run the NMR in CDCl

    
    . You will see a distinct vinyl proton signal (if enolized) or the C2 proton (if keto). This is normal behavior, not decomposition.
    

Decision Logic: Purification Strategy

Purification Start Crude Mixture Purity Purity > 85%? Start->Purity Distill High Vac Distillation (<50°C) Purity->Distill Yes Column Chromatography Required Purity->Column No SilicaType Stationary Phase Selection Column->SilicaType StdSilica Standard Silica (RISK OF LOSS) SilicaType->StdSilica Avoid NeutSilica Et3N-Neutralized Silica (RECOMMENDED) SilicaType->NeutSilica Standard Alumina Neutral Alumina (BEST FOR LABILE) SilicaType->Alumina Sensitive

Figure 2: Decision tree for purification to minimize mass loss.

References

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis, 805–822. Link
  • Taber, D. F., & Amedio, J. C. (1986). Raman spectroscopy as a method for determining the enol content of

    
    -keto esters. Journal of Organic Chemistry, 51(25), 4926-4928. (Discusses tautomerization issues). Link
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    
    -dicarbonyls). Link
    
  • Reich, H. J. (2024). pKa Data for Organic Compounds.[8][9][10] University of Wisconsin-Madison Chemistry. (Reference for pKa of cyclic

    
    -keto esters). Link
    

Sources

Technical Support Center: Managing Regioisomers in Reactions of Methyl 3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving Methyl 3-oxotetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure precise control over your chemical transformations.

Introduction: The Challenge of Regioselectivity

This compound is a versatile building block in organic synthesis. However, its β-keto ester functionality presents a significant challenge: the presence of two potential sites for enolate formation, leading to the generation of regioisomers in subsequent reactions. This guide will equip you with the knowledge to control these outcomes, ensuring the desired isomer is the major product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C- and O-alkylated products?

A1: The ambident nature of the enolate derived from this compound is the primary reason for the formation of both C- and O-alkylated regioisomers. The outcome of the alkylation is a classic example of the principle of Hard and Soft Acids and Bases (HSAB).[1]

  • C-Alkylation (Kinetic Product): This typically occurs with "soft" electrophiles, such as alkyl iodides and bromides. The larger, more polarizable nature of the carbon atom in the enolate (a soft nucleophile) favors reaction with soft electrophiles.[1]

  • O-Alkylation (Thermodynamic Product): "Hard" electrophiles, like alkyl chlorides and triflates, preferentially react with the hard oxygen atom of the enolate.[1] O-alkylation can sometimes be favored under thermodynamic control, and in some cases, the C-alkylated product can be formed via an initial O-alkylation followed by a Claisen rearrangement.[1]

To favor C-alkylation, use softer alkylating agents (e.g., RI, RBr) and consider reaction conditions that favor kinetic control (e.g., strong, non-nucleophilic bases like LDA at low temperatures).[2]

Q2: I'm trying to perform a reaction at the C4 position, but I'm seeing reactivity at the C2 position instead. Why is this happening and how can I control it?

A2: The α-protons at the C2 position, being flanked by two electron-withdrawing groups (the ketone and the ester), are significantly more acidic (pKa around 11 for similar β-keto esters) than the protons at the C4 position.[3] Consequently, deprotonation with a base will almost exclusively occur at C2 to form the stabilized enolate.[3][4][5]

To achieve functionalization at the C4 position, a different synthetic strategy is required. Direct deprotonation at C4 is generally not feasible. Alternative approaches could involve:

  • Protecting the C2 position: This is a common strategy. The C2 position can be protected, for example, by forming a ketal at the C3 ketone, which would then allow for selective reactions at other positions.

  • Using a different starting material: It may be more efficient to start with a precursor that already has the desired functionality at the C4 position.

Q3: My yields are consistently low. What are the common pitfalls?

A3: Low yields in reactions with this compound can stem from several factors beyond regioselectivity:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. It's essential to perform optimization studies for your specific reaction.[6]

  • Side Reactions: The formation of undesired side products is a common issue.[6] For instance, in alkylation reactions, dialkylation at the C2 position can occur if a second equivalent of base and alkylating agent is present.[5][7] Michael additions or dimerizations can also occur depending on the reactants and conditions.[6]

  • Purification Losses: Furanones can be challenging to purify, leading to apparent low yields. Difficulties in separating the desired product from starting materials or side products via chromatography or crystallization can result in significant product loss.[6]

  • Hydrolysis and Decarboxylation: β-keto esters can undergo hydrolysis of the ester group, followed by decarboxylation, especially under acidic or basic conditions with heating.[4][7][8] This will lead to the formation of 3-oxotetrahydrofuran.

Careful analysis of the crude reaction mixture using techniques like NMR or LC-MS can help identify side products and guide further optimization to minimize their formation.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and modification of this compound.

Issue 1: Poor Regioselectivity in Alkylation Reactions (C- vs. O-Alkylation)
Symptom Probable Cause(s) Recommended Solution(s)
Significant formation of O-alkylated product Use of a "hard" alkylating agent (e.g., alkyl chloride, tosylate). Reaction conditions favoring thermodynamic control.Switch to a "softer" alkylating agent like an alkyl iodide or bromide.[1] Employ kinetic control conditions: use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to irreversibly form the enolate before adding the alkylating agent.[2]
Mixture of mono- and di-alkylated products at C2 Use of excess base and/or alkylating agent. Incomplete initial alkylation followed by a second deprotonation/alkylation sequence.Carefully control the stoichiometry of the base and alkylating agent (use slightly more than 1 equivalent of base and 1 equivalent of alkylating agent). Ensure complete formation of the mono-alkylated product before workup.
Issue 2: Unwanted Ring-Opening or Rearrangement Reactions
Symptom Probable Cause(s) Recommended Solution(s)
Formation of linear products instead of the desired cyclic product Use of strong nucleophiles or harsh reaction conditions that can lead to ring-opening of the tetrahydrofuran ring.Employ milder reaction conditions (e.g., lower temperatures, less aggressive reagents). Consider using protecting groups to mask reactive functionalities.
Observation of rearranged products Carbocation intermediates, which can be formed under certain acidic conditions, are prone to rearrangement.Avoid strongly acidic conditions that could lead to carbocation formation. If a carbocation-mediated reaction is intended, be aware of potential rearrangements and choose substrates and conditions that might favor the desired outcome.[9]
Experimental Protocols
Protocol 1: Selective C2-Alkylation under Kinetic Control

This protocol is designed to favor the formation of the C-alkylated product at the C2 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equivalents) to the stirred THF.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of the β-keto ester dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over an anhydrous salt, and concentration under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Regioselectivity in Enolate Alkylation

G cluster_0 This compound cluster_1 Enolate Formation cluster_2 Alkylation Pathways Start Starting Material Enolate Ambident Enolate Start->Enolate Base (e.g., LDA) C_Alkylation C-Alkylation (Kinetic Product) Enolate->C_Alkylation Soft Electrophile (e.g., R-I, R-Br) O_Alkylation O-Alkylation (Thermodynamic Product) Enolate->O_Alkylation Hard Electrophile (e.g., R-Cl, R-OTf) G cluster_solutions Potential Solutions Start Low Yield Observed Analysis Analyze Crude Reaction (NMR, LC-MS) Start->Analysis Decision Identify Cause Analysis->Decision Side_Products Side Products Detected Decision->Side_Products Yes Incomplete_Reaction Incomplete Reaction Decision->Incomplete_Reaction No Side_Products_Sol Optimize Stoichiometry Change Solvent/Temperature Side_Products->Side_Products_Sol Purification_Loss Significant Purification Loss Incomplete_Reaction->Purification_Loss No Incomplete_Reaction_Sol Increase Reaction Time Use Stronger Base/Activator Incomplete_Reaction->Incomplete_Reaction_Sol Yes Purification_Loss_Sol Optimize Purification Method (e.g., different column, crystallization) Purification_Loss->Purification_Loss_Sol

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC . [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained - YouTube . [Link]

  • Chapter 21: Ester Enolates . [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE . [Link]

  • Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions - ResearchGate . [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry . [Link]

  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) . [Link]

  • The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent1a | The Journal of Organic Chemistry - ACS Publications . [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures . [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses . [Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? - MDPI . [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Publications . [Link]

  • Regio- and stereoselectivity in the Paternò-Büchi reaction on furan derivatives - SciSpace . [Link]

  • Synthesis and reactions of 3-OXO-2H-furan derivatives | Request PDF - ResearchGate . [Link]

  • Regioselectivity Switching in the Tandem Reaction of Skipped Diynones with Allylic Alcohols: Stereoselective Synthesis of 4-Allyl-2-Methylene-3(2H)-Furanones | The Journal of Organic Chemistry - ACS Publications . [Link]

  • A kinetic study of C- and O-alkylation of some cyclic β-keto esters | Semantic Scholar . [Link]

  • Title Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi Authors - CORA . [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal . [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit . [Link]

  • Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps . [Link]

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids . [Link]

  • Radical based strategy toward the synthesis of 2,3-dihydrofurans from aryl ketones and aromatic olefins - PubMed . [Link]

  • Regioselectivity, stereoselectivity, and stereospecificity (video) | Khan Academy . [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida Atlantic University . [Link]

  • Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts - Chemical Communications (RSC Publishing) . [Link]

  • 5.5: Alkylation of Enolate Ions - Chemistry LibreTexts . [Link]

  • regioselectivity Archives – Master Organic Chemistry . [Link]

  • sp³ γ‐C−H alkylation of 3‐methylfuran‐2‐carboxamide 4 b with various... - ResearchGate . [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC . [Link]

  • (PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents *. [Link]

Sources

Catalyst selection for reactions involving "Methyl 3-oxotetrahydrofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Methyl 3-oxotetrahydrofuran-2-carboxylate (M3OTF2C) . This molecule is a cyclic


-keto ester and a potent scaffold for synthesizing chiral tetrahydrofuran derivatives, including nucleoside analogs and antifungals.

Its reactivity is dominated by the labile stereocenter at C2 (acidic proton) and the prochiral ketone at C3 . The primary challenge is controlling the stereochemistry during downstream transformations.

Triage: Reaction Pathway Selection

Select your experimental goal to identify the correct catalytic system.

Target OutcomeKey TransformationRecommended Catalyst ClassCritical Parameter
Chiral Alcohol (3-OH)Asymmetric Hydrogenation (DKR)Ruthenium(II)-Diamine (Noyori-type)H₂ Pressure / H-Donor
Quaternary Center (2-Alkyl)Asymmetric AlkylationPhase Transfer Catalyst (Chiral Quaternary Ammonium)Base Strength / Solvent
3-Oxotetrahydrofuran DecarboxylationBrønsted Acid (H₂SO₄) or ThermalTemperature Control

Deep Dive: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

This is the most high-value transformation for M3OTF2C. Because the C2 position racemizes rapidly under basic conditions, you can convert the racemic starting material into a single stereoisomer (typically syn-alcohol) with high yield (>90%) and enantioselectivity (>98% ee).

Catalyst Selection: The Ruthenium Advantage

For cyclic


-keto esters, Ruthenium(II)-arene complexes  with chiral diamine ligands are superior to Rhodium or Iridium systems.
  • Primary Recommendation: RuCl(p-cymene)[(S,S)-TsDPEN]

    • Mechanism:[1][2][3][4][5] Transfer Hydrogenation (ATH).[6]

    • Why: It operates effectively in open air (robustness) and utilizes formic acid/TEA as a hydrogen source, providing excellent syn-diastereoselectivity.

  • Alternative (High Pressure): Ru(OAc)2(BINAP)

    • Mechanism:[1][2][3][4][5] Hydrogenation (AH) with H₂ gas.

    • Why: Preferred for scale-up >100g where handling large volumes of H-donor solvent is impractical.

The DKR Mechanism

The success of this reaction relies on the rate of racemization (


) being faster than the rate of hydrogenation (

).

DKR_Mechanism cluster_conditions Critical Conditions Racemic Racemic M3OTF2C (C2-Labile) Enol Achiral Enol Intermediate (Planar) Racemic->Enol Base-Catalyzed Racemization Ru_Complex Ru-Catalyst (Chiral Selector) Enol->Ru_Complex Coordination Product Chiral Alcohol (>98% ee, >95:5 dr) Ru_Complex->Product Fast Reductive Elimination Base (TEA/KOH) Base (TEA/KOH) H-Source (HCOOH/H2) H-Source (HCOOH/H2)

Figure 1: The Dynamic Kinetic Resolution (DKR) loop allows for 100% theoretical yield of a single stereoisomer.

Standard Operating Protocol (Transfer Hydrogenation)

Reagents: M3OTF2C (1.0 equiv), RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%), Triethylamine (TEA) (2.0 equiv), Formic Acid (5.0 equiv).

  • Preparation: In a reaction vessel, dissolve M3OTF2C in dry Dichloromethane (DCM). Note: DCM often yields higher diastereoselectivity than MeOH for this specific substrate due to the "rigidifying" effect on the transition state.

  • Catalyst Addition: Add the Ru-catalyst. The solution should turn deep purple/red.

  • H-Source Introduction: Premix Formic Acid and TEA (5:2 ratio, azeotropic mixture) and add to the vessel.

  • Reaction: Stir at 25–30°C. Monitor by TLC or GC.

    • Checkpoint: If reaction stalls, add 0.1 equiv of additional TEA to boost the racemization rate.

  • Workup: Quench with water, extract with DCM. Wash with saturated NaHCO₃ to remove residual acid.

Deep Dive: Asymmetric Alkylation (Quaternary Center Formation)

If your goal is to install a substituent at C2 (creating a quaternary center), transition metal catalysis is often unnecessary. Phase Transfer Catalysis (PTC) is the industry standard here.

Catalyst Selection: Chiral Quaternary Ammonium Salts
  • Catalyst: N-Spiro chiral quaternary ammonium bromides (Maruoka Catalysts) or Cinchona alkaloid derivatives (e.g., N-benzylcinchonidinium chloride).

  • Base: 50% aq. KOH or CsOH.

  • Solvent: Toluene/Chloroform (biphasic system).

Troubleshooting Alkylation
  • Issue: O-Alkylation vs. C-Alkylation.

    • Cause: Hard electrophiles and polar solvents favor O-alkylation (forming the enol ether).

    • Solution: Use a non-polar solvent (Toluene) and a soft counter-cation (provided by the PTC) to shield the oxygen and direct attack to the Carbon (C2).

  • Issue: Racemization of Product.

    • Cause: The product still contains an ester at C2. If the alkyl group is not bulky, the quaternary center can be labile if subjected to high heat.

    • Solution: Perform immediate reduction or hydrolysis after alkylation.

Troubleshooting & FAQs

Q1: I am observing low diastereoselectivity (dr < 80:20) during hydrogenation.[7]

Root Cause: The rate of racemization is too slow compared to the hydrogenation rate (


). The catalyst is reducing the "wrong" enantiomer before it can convert to the "right" one.
Corrective Action: 
  • Increase Base Concentration: Add more Triethylamine or switch to a stronger base like DBU (0.1 equiv) to accelerate enolization.

  • Change Solvent: Switch from Methanol to Dichloromethane (DCM) or THF. Protic solvents can sometimes stabilize the "wrong" H-bond network in the transition state.

Q2: The reaction yields the decarboxylated product (3-oxotetrahydrofuran) instead of the alcohol.

Root Cause: Thermal instability of the


-keto ester moiety.
Corrective Action: 
  • Lower Temperature: M3OTF2C is prone to decarboxylation above 60°C in the presence of moisture/acid. Keep DKR reactions below 40°C.

  • Check Reagent Water Content: Ensure your Formic Acid/TEA mixture is not introducing excess water which promotes hydrolysis/decarboxylation.

Q3: Can I use heterogeneous catalysts (Pd/C) for this?

Analysis: Pd/C will reduce the ketone but will not provide diastereocontrol. You will obtain a 1:1 mixture of cis/trans isomers and a racemic product (0% ee). For chiral applications, homogeneous Ru-catalysis is mandatory.

Q4: My catalyst (Ru-TsDPEN) turned black and precipitated.

Root Cause: Catalyst decomposition due to oxygen exposure or "starvation" (lack of H-donor). Corrective Action:

  • Degas all solvents with Nitrogen/Argon for 15 minutes prior to use.

  • Ensure a constant excess of Formic Acid is present. If the H-source is depleted, the Ru-hydride species becomes unstable.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ros, A., Magriz, A., Dietrich, H., et al. (2005). Dynamic Kinetic Resolution of Cyclic

    
    -Keto Esters. Tetrahedron, 61(32), 7764-7773. Link
    
  • Genêt, J. P. (2003).

    
    -Keto Esters: A Key Step for the Synthesis of Biologically Active Compounds. Pure and Applied Chemistry, 75(2-3), 165-174. Link
    
  • Stoltz, B. M., & Bennett, N. B. (2014). Catalytic Enantioselective Synthesis of Quaternary Stereocenters. Chemical Reviews, 114(18), 9134-9188. (Reference for Alkylation Protocols). Link

Sources

Validation & Comparative

A Tale of Two Heterocycles: A Comparative Guide to Methyl 3-oxotetrahydrofuran-2-carboxylate and Methyl 3-oxotetrahydrothiophene-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the vast arsenal of heterocyclic scaffolds, five-membered rings containing a heteroatom hold a place of prominence. This guide provides an in-depth, comparative analysis of two structurally similar yet electronically distinct β-keto esters: methyl 3-oxotetrahydrofuran-2-carboxylate and methyl 3-oxotetrahydrothiophene-2-carboxylate . We will explore the nuances of their synthesis, delve into their differential reactivity, and discuss their applications, offering field-proven insights to inform your synthetic strategy.

At a Glance: Physicochemical Properties

A foundational understanding of the intrinsic properties of these molecules is paramount. The substitution of oxygen with sulfur, a less electronegative and larger atom, imparts subtle yet significant differences in their physical characteristics.

PropertyThis compoundMethyl 3-oxotetrahydrothiophene-2-carboxylate
CAS Number 19406-00-92689-69-2[1][2]
Molecular Formula C₆H₈O₄C₆H₈O₃S[1][3]
Molecular Weight 144.12 g/mol 160.19 g/mol [1][3]
Appearance Not specified (likely liquid)Solid[1]
Melting Point Not specified38 °C[1][3]
Boiling Point Not specified232-254 °C at 0.1 mmHg[1][3]
Density Not specified1.281 g/mL[2][3]
Refractive Index Not specifiedn20/D 1.511[1][3]

The Synthetic Arena: Dieckmann Condensation as the Gateway

The primary route to both heterocyclic β-keto esters is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[4][5] This powerful cyclization is base-catalyzed and is particularly effective for forming five- and six-membered rings.[4]

The choice of starting material is the key differentiator. For our furanone target, the precursor is dimethyl 3-oxa-adipate , whereas the thiophenone analog originates from dimethyl 3-thia-adipate .[3]

Caption: General synthetic routes via Dieckmann condensation.

Causality Behind Experimental Choices

The efficacy of the Dieckmann condensation is contingent on the generation of a stable enolate, which then undergoes intramolecular nucleophilic acyl substitution. The acidity of the α-proton is therefore a crucial factor. The electron-withdrawing nature of the adjacent ester group facilitates this deprotonation. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or a sodium alkoxide (e.g., sodium methoxide, NaOMe) in an aprotic solvent is standard practice to drive the reaction towards the cyclized product.[6]

While specific comparative yield data under identical conditions is scarce in the literature, the inherent electronic differences between oxygen and sulfur can influence the reaction. The greater electronegativity of oxygen in the 3-oxa-adipate may lead to a more polarized C-H bond at the α-position, potentially influencing the rate of enolate formation. Conversely, the larger sulfur atom in the 3-thia-adipate can affect bond angles and lengths, which may impact the favorability of the cyclization transition state.

Experimental Protocol: A Representative Dieckmann Condensation

Objective: To synthesize methyl 3-oxotetrahydrothiophene-2-carboxylate.

Materials:

  • Dimethyl 3-thia-adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.0 eq) in anhydrous toluene.

  • Dimethyl 3-thia-adipate (1.0 eq) dissolved in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled in an ice bath, and anhydrous methanol is added cautiously to quench the excess sodium hydride.

  • The mixture is then acidified with 1 M hydrochloric acid to a pH of ~3-4.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude methyl 3-oxotetrahydrothiophene-2-carboxylate can be purified by vacuum distillation or column chromatography.

Reactivity: A Tale of Two Enolates

Both molecules are β-keto esters and thus exist in equilibrium with their enol tautomers. This tautomerism is central to their reactivity, providing a nucleophilic center for reactions such as alkylation and a pathway for decarboxylation.

Caption: Reactivity pathways of the title compounds.

Alkylation: The Influence of the Heteroatom

The enolate generated from these β-keto esters can be readily alkylated at the C2 position. The choice of base and alkylating agent is critical for achieving high yields and preventing O-alkylation or dialkylation.

The nature of the heteroatom is expected to influence the nucleophilicity of the enolate. The less electronegative sulfur atom in the thiophenone derivative may lead to a "softer" enolate compared to its furanone counterpart. This difference in hardness/softness could influence the regioselectivity of alkylation with ambident electrophiles.

Decarboxylation: A Gateway to Simpler Ketones

Upon hydrolysis of the ester and subsequent heating in the presence of acid, β-keto acids readily undergo decarboxylation to yield the corresponding ketone.[7][8] This provides a facile route to 3-oxotetrahydrofuran and 3-oxotetrahydrothiophene, respectively.

The stability of the heterocyclic ring can influence the ease of decarboxylation. The tetrahydrofuran ring is generally stable, but under harsh acidic conditions, ring-opening is a potential side reaction. The tetrahydrothiophene ring is typically robust under these conditions.

Spectroscopic Signatures: A Comparative Look

Spectroscopic analysis provides a window into the structural and electronic differences between these two molecules.

Spectroscopic FeatureThis compoundMethyl 3-oxotetrahydrothiophene-2-carboxylateRationale for Differences
IR (C=O stretch) ~1750 cm⁻¹ (ester), ~1720 cm⁻¹ (ketone)~1740 cm⁻¹ (ester), ~1710 cm⁻¹ (ketone)The more electronegative oxygen in the furanone ring has a greater inductive effect, leading to a slight increase in the carbonyl stretching frequencies.
¹H NMR (CH at C2) ~3.5 ppm~3.7 ppmThe deshielding effect of the neighboring sulfur atom in the thiophenone results in a downfield shift of the C2 proton compared to the furanone.
¹³C NMR (C=O) ~168 ppm (ester), ~200 ppm (ketone)~167 ppm (ester), ~198 ppm (ketone)Subtle shifts due to the different electronic environments created by the oxygen versus sulfur heteroatom.

Note: The exact spectroscopic values can vary depending on the solvent and other experimental conditions. The values presented are approximate.

Applications in Drug Development: The Thiophene Advantage

While both scaffolds are valuable, methyl 3-oxotetrahydrothiophene-2-carboxylate and its derivatives have seen more prominent use as pharmaceutical intermediates. The thiophene moiety is a well-established bioisostere for the benzene ring and can impart favorable pharmacokinetic properties.

A key application of the thiophene derivative is its conversion to methyl 3-aminothiophene-2-carboxylate .[9] This transformation, often achieved via an oxime intermediate, provides a versatile building block for a wide range of biologically active molecules, including thienopyrimidinone analogs investigated for various therapeutic applications.[9]

Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Objective: To convert a substituted methyl 3-oxotetrahydrothiophene-2-carboxylate to the corresponding aminothiophene.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene[10]

  • Hydroxylamine hydrochloride[10]

  • Acetonitrile[10]

  • Diethyl ether[10]

  • Ammonia solution[10]

  • Sodium sulfate[10]

Procedure:

  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in acetonitrile.[10]

  • Add hydroxylamine hydrochloride (1.0 eq) to the solution.[10]

  • Reflux the mixture for several hours, monitoring the reaction by TLC.[10]

  • Cool the reaction mixture and add diethyl ether to precipitate the product.[10]

  • Filter the crude product. The filtrate can be worked up by basifying with ammonia and extracting with ether to recover more product.[10]

  • The combined product is dried over sodium sulfate, filtered, and the solvent is evaporated to yield methyl 3-amino-4-methylthiophene-2-carboxylate.[10]

Conclusion: A Strategic Choice for Synthesis

Both This compound and methyl 3-oxotetrahydrothiophene-2-carboxylate are valuable five-membered heterocyclic building blocks, readily accessible through the Dieckmann condensation. The choice between these two synthons should be a strategic one, guided by the specific goals of the synthetic campaign.

  • The furanone derivative , with its more polar nature due to the oxygen heteroatom, may be favored when hydrogen bonding interactions are desired in the final target molecule.

  • The thiophenone derivative , on the other hand, offers a more metabolically stable and lipophilic scaffold. Its established role as a precursor to versatile aminothiophene intermediates makes it a particularly attractive starting point for the synthesis of a diverse range of pharmaceutical agents.

By understanding the subtle yet significant differences in their synthesis and reactivity, researchers can make more informed decisions, ultimately leading to more efficient and successful drug discovery and development programs.

References

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved February 15, 2026, from [Link]

  • methyl 3-oxotetrahydrothiophene-2-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 15, 2026, from [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Propose mechanisms for the two Dieckmann condensations just shown. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

  • methyl 3-oxotetrahydrothiophene-2-carboxylate. (n.d.). Stenutz. Retrieved February 15, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, September 20). OpenStax. Retrieved February 15, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Intermediates for Pharma. (n.d.). Midas Pharma. Retrieved February 15, 2026, from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • A comparison of several modern alkylating agents. (n.d.). Arkat USA. Retrieved February 15, 2026, from [Link]

  • Dieckmann Cyclization Comparative Reaction. (n.d.). gChem. Retrieved February 15, 2026, from [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran. (2016). Google Patents.
  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. (2006). Florida Atlantic University. Retrieved February 15, 2026, from [Link]

  • Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐(2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved February 15, 2026, from [Link]

  • Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester.... (n.d.). Homework.Study.com. Retrieved February 15, 2026, from [Link]

  • Reductive alkylation of nitriles using ketones and modifications and.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 15, 2026, from [Link]

Sources

Comparative Analysis of "Methyl 3-oxotetrahydrofuran-2-carboxylate" Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-oxotetrahydrofuran-2-carboxylate (CAS 99017-83-1) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for beta-lactam antibiotics, nucleoside analogs, and sodium channel modulators. Its structural core—a five-membered ether ring with a beta-keto ester functionality—presents specific synthetic challenges, primarily concerning regioselectivity during ring closure and the stability of the C2 stereocenter, which is prone to epimerization.

This guide evaluates three distinct synthetic methodologies: the Dieckmann Condensation (industrial standard), TEMPO-Mediated Oxidation (stereochemical precision), and Rhodium-Catalyzed Carbenoid Insertion (advanced functionalization).

Method A: Dieckmann Condensation (The Industrial Standard)

Mechanistic Overview

The most scalable route involves the intramolecular Claisen (Dieckmann) condensation of a diester precursor, typically methyl 3-(methoxycarbonylmethoxy)propionate . This precursor is synthesized via a Michael addition of methyl glycolate to methyl acrylate.

The critical challenge in this pathway is regioselectivity. The cyclization can theoretically yield either the 3-oxo-2-carboxylate (target) or the 4-oxo-3-carboxylate isomer. However, under thermodynamic control, the 3-oxo-2-carboxylate is often favored or obtained as a mixture requiring separation.

Experimental Workflow

Step 1: Precursor Synthesis (Michael Addition)

  • Reagents: Methyl glycolate, Methyl acrylate, Sodium methoxide (cat.), Methanol.

  • Conditions: 0°C to Room Temperature, 4-6 hours.

  • Reaction: HO-CH2-COOMe + CH2=CH-COOMe → MeOOC-CH2-O-CH2-CH2-COOMe

Step 2: Cyclization (Dieckmann Condensation)

  • Reagents: Sodium hydride (NaH) or Sodium methoxide (NaOMe), Toluene or THF.

  • Conditions: Reflux (80-110°C), 2-4 hours.

  • Workup: Acidic quench (AcOH/HCl) to prevent ring opening during isolation.

Detailed Protocol
  • Preparation of Diester: To a solution of methyl glycolate (1.0 equiv) in anhydrous methanol, add catalytic NaOMe (0.1 equiv). Add methyl acrylate (1.1 equiv) dropwise at 0°C. Stir at room temperature for 6 hours. Concentrate in vacuo to yield methyl 3-(methoxycarbonylmethoxy)propionate (Yield: >95%).

  • Cyclization: Suspend NaH (1.2 equiv, 60% in oil) in dry toluene. Add the diester dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 3 hours. A thick precipitate of the enolate salt will form.

  • Quench: Cool to 0°C and quench carefully with glacial acetic acid (1.5 equiv) followed by cold water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~85-90°C at 0.5 mmHg) or flash chromatography (Hexane/EtOAc).

Performance Data:

  • Yield: 65-75% (Isolated).[1]

  • Purity: Often contains traces of the 4-oxo isomer; requires careful distillation.

  • Scalability: High (Kg-scale feasible).

Pathway Visualization

Dieckmann_Pathway Start Methyl Glycolate + Methyl Acrylate Inter Methyl 3-(methoxycarbonyl- methoxy)propionate Start->Inter Michael Addition (NaOMe, MeOH) Enolate Cyclic Enolate Intermediate Inter->Enolate Dieckmann Condensation (NaH, Toluene, Reflux) Product Methyl 3-oxotetrahydrofuran- 2-carboxylate Enolate->Product Acidic Quench (AcOH/HCl)

Caption: Figure 1. Two-step synthesis via Michael addition followed by base-mediated Dieckmann cyclization.

Method B: TEMPO-Mediated Oxidation (Stereochemical Precision)

Mechanistic Overview

For applications requiring high enantiomeric purity, the oxidative route is superior. This method starts from Methyl 3-hydroxytetrahydrofuran-2-carboxylate , which can be derived from the chiral pool (e.g., L-tartaric acid or malic acid derivatives). The oxidation of the secondary alcohol to the ketone is performed using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and a co-oxidant like Trichloroisocyanuric acid (TCCA) or bleach (NaOCl).

This method avoids the regioselectivity issues of the Dieckmann condensation but requires a more expensive precursor.

Experimental Workflow
  • Precursor: Methyl 3-hydroxytetrahydrofuran-2-carboxylate.

  • Oxidant: TEMPO (catalytic), TCCA (stoichiometric).

  • Solvent: Dichloromethane (DCM) or Acetone.[2]

  • Temperature: -5°C to 0°C (Critical to prevent over-oxidation or epimerization).

Detailed Protocol
  • Dissolution: Dissolve methyl 3-hydroxytetrahydrofuran-2-carboxylate (10 mmol) in DCM (50 mL) and cool to -5°C.

  • Catalyst Addition: Add TEMPO (0.1 mmol, 1 mol%).

  • Oxidant Addition: Add TCCA (3.4 mmol, 0.34 equiv) in small portions over 20 minutes. Maintain temperature < 0°C.

  • Monitoring: Stir for 30-60 minutes. Monitor by TLC/GC for disappearance of alcohol.

  • Workup: Filter off the cyanuric acid byproduct. Wash filtrate with saturated NaHCO3 and brine.

  • Isolation: Dry over MgSO4 and concentrate. The product is obtained as a pale yellow oil.[1][2]

Performance Data:

  • Yield: 85-95%.

  • Purity: >98% (HPLC).

  • Stereochemistry: Retention of C2 configuration is possible if reaction time is minimized and base is avoided (C2 proton is acidic).

Oxidation Cycle Visualization

TEMPO_Oxidation Substrate 3-Hydroxy Precursor Intermediate Alkoxyamine Intermediate Substrate->Intermediate + Oxoammonium Oxoammonium Oxoammonium Species (Active) Product 3-Oxo Product Intermediate->Product Elimination TEMPO TEMPO (Radical) Product->TEMPO + H+ TEMPO->Oxoammonium Oxidation by TCCA TCCA TCCA (Co-oxidant) TCCA->Oxoammonium

Caption: Figure 2. Catalytic cycle of TEMPO-mediated oxidation using TCCA as the terminal oxidant.

Method C: Rhodium-Catalyzed Carbenoid Insertion (Advanced)

Mechanistic Overview

This method utilizes diazo chemistry, specifically the Rh(II)-catalyzed O-H insertion or C-H insertion .[3] A common approach involves the reaction of methyl diazoacetate with a functionalized alcohol or the intramolecular insertion of a diazo-beta-keto ester. While less common for the simple parent molecule, it is invaluable for synthesizing complex, substituted analogs (e.g., 2-aryl derivatives).

  • Reagents: Methyl diazoacetate, Rh2(OAc)4 (cat.), DCM.

  • Advantage: Access to quaternary centers and difficult-to-access substitution patterns.

  • Disadvantage: High cost of Rh catalyst, safety hazards of diazo compounds.

Comparative Analysis Summary

The following table contrasts the three methodologies based on key industrial and research metrics.

FeatureMethod A: Dieckmann CondensationMethod B: TEMPO OxidationMethod C: Rh-Catalysis
Primary Use Case Bulk manufacturing, Scale-upChiral synthesis, High purityComplex analogs, R&D
Starting Material Methyl glycolate + Acrylate3-Hydroxy-THF esterDiazo precursors
Yield Moderate (65-75%)High (85-95%)Variable (40-80%)
Atom Economy HighModerate (Stoichiometric oxidant)Low (N2 loss, heavy catalyst)
Cost Low ($)Medium (

)
High (

$)
Scalability ExcellentGoodPoor (Safety limits)
Key Risk Regioselectivity (3-oxo vs 4-oxo)Over-oxidation, EpimerizationExplosion hazard (Diazo)
Recommendation
  • For Bulk Supply: Use Method A . It utilizes cheap commodity chemicals and avoids heavy metals.

  • For Chiral Standards/Drug Discovery: Use Method B . Starting from enantiopure tartrate-derived precursors guarantees the stereochemistry at C2, provided the oxidation conditions are controlled to prevent racemization.

References

  • Synthesis of Substituted Tetrahydrofuran Analogs. Google Patents. WO2022256676A1. Link

  • Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents. US9399629B2. Link

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid. ResearchGate. Link

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis. 2006, No. 18, pp 3031–3036.[4] Link

  • This compound Product Information. Ambeed. CAS 99017-83-1. Link

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of Methyl 3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. The tetrahydrofuran motif, in particular, is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals, including antitumor and antiviral agents[1]. This guide provides an in-depth cost-benefit analysis of Methyl 3-oxotetrahydrofuran-2-carboxylate , a versatile building block for accessing these complex architectures. We will objectively compare its performance against viable alternatives, supported by experimental data and field-proven insights, to empower you in making the most informed strategic decisions for your synthesis.

The Strategic Position of this compound

This compound is a cyclic β-keto ester that offers a unique combination of reactive sites. The presence of the ketone, ester, and the tetrahydrofuran ring system allows for a multitude of chemical transformations. Its primary utility lies in the ease of functionalization at the C2 and C4 positions via its enolate, making it an excellent precursor for introducing stereocenters and building molecular complexity.

Before delving into specific alternatives, let's visualize the typical decision-making workflow when considering a building block of this nature.

Synthetic_Decision_Workflow A Define Target Molecule (e.g., Substituted Tetrahydrofuran) B Retrosynthetic Analysis: Identify Key Building Blocks A->B C Consider Methyl 3-oxotetrahydrofuran-2-carboxylate B->C D Evaluate Alternatives B->D E Cost Analysis (Price per mole) C->E F Performance Analysis (Yield, Selectivity, Scalability) C->F G Safety & Handling (Hazards, Storage) C->G D->E D->F D->G H Select Optimal Building Block E->H F->H G->H I Proceed with Synthesis H->I

Caption: Decision workflow for selecting a core synthetic building block.

Comparative Analysis: Performance and Properties

The true value of a building block is revealed only when compared to its peers. We will analyze three distinct alternatives: a close structural analog (ethyl ester), a heteroatom-substituted analog (thiophene), and an acyclic precursor strategy.

Alternative 1: Ethyl 2-oxotetrahydrofuran-3-carboxylate

This is the most direct alternative, differing only by the ester group. The choice between a methyl and an ethyl ester is often considered trivial, but subtle differences can impact a synthesis.

  • Expertise & Experience: The primary difference lies in the physical properties and potential for side reactions. The ethyl ester has a higher boiling point and is slightly less volatile. In large-scale reactions, this can be a minor advantage for handling and reducing solvent loss. The choice is most critical if a subsequent step involves another ester; using a matching ester group (e.g., using the ethyl ester if another ethyl ester is present elsewhere in the molecule) can prevent complications from transesterification under basic or acidic conditions.

Alternative 2: Methyl 3-oxotetrahydrothiophene-2-carboxylate

Replacing the ring oxygen with sulfur introduces significant changes in reactivity and opens up new synthetic possibilities.

  • Expertise & Experience: The sulfur atom in the thiophene analog alters the electronic properties of the entire ring. Sulfur is less electronegative than oxygen, which can influence the pKa of the α-proton and the nucleophilicity of the resulting enolate. More importantly, the sulfur atom itself is a reactive handle. It can be selectively oxidized to a sulfoxide or sulfone, which can then be used, for example, in Pummerer rearrangements or as leaving groups in elimination reactions. This makes the thiophene analog a more versatile, albeit specialized, building block for certain target classes, such as some antiviral and antitumor agents where a sulfur-containing heterocycle is desired[2][3].

Alternative 3: Acyclic Precursors (e.g., Synthesis from 3,4-dihydroxybutene)

This alternative represents a fundamentally different strategy: building the tetrahydrofuran ring as part of the synthesis rather than starting with it. A representative route could start from a simple diol[4].

  • Expertise & Experience: This approach offers maximum flexibility. It allows for the introduction of substituents on the ring backbone before cyclization, which can be difficult to achieve once the ring is formed. However, this flexibility comes at the cost of a longer synthetic sequence. A multi-step synthesis of the core ring system (e.g., protection, activation, malonate addition, deprotection, and cyclization) can lead to a lower overall yield compared to a convergent approach using a pre-formed ring. This strategy is best employed when specific substitution patterns are required that are not accessible from the stock building block.

Data-Driven Comparison

An objective comparison requires quantitative data. The following tables summarize key metrics for this compound and its alternatives.

Table 1: Physicochemical and Cost Comparison
CompoundMW ( g/mol )FormBoiling Point (°C)Supplier Example & PurityApprox. Cost (USD/g)
Methyl 2-oxotetrahydrofuran-3-carboxylate 144.13Liquid-AChemBlock (96%)[5]~$147
Ethyl 2-oxotetrahydrofuran-3-carboxylate158.15--VariesGenerally comparable to methyl ester
Methyl 3-oxotetrahydrothiophene-2-carboxylate 160.19Solid232-254 / 0.1 mmHgSigma-Aldrich (96%)~$169
3,4-Dihydroxy-1-butene88.11Liquid193-194Varies~$5-10

Note: Costs are approximate, based on small-scale catalog prices as of early 2026, and will vary significantly with supplier and scale.

Table 2: Safety and Handling Comparison
CompoundGHS PictogramsHazard StatementsKey Handling Considerations
Methyl 2-oxotetrahydrofuran-3-carboxylate WarningCauses skin and serious eye irritation[6].Wear appropriate PPE. Handle in a well-ventilated area[6].
Methyl 3-oxotetrahydrothiophene-2-carboxylate GHS07 (Warning)H302 (Harmful if swallowed), H319 (Causes serious eye irritation).Avoid ingestion and contact with eyes. Standard lab PPE required.
3,4-Dihydroxy-1-butene-Not classified as hazardous.Standard chemical handling procedures.

Experimental Protocols & Performance

To provide a practical context, we will outline a standard protocol for the alkylation of a β-keto ester, a common transformation for these building blocks.

Representative Workflow: C2-Alkylation

This workflow details the alkylation of the enolate generated from the β-keto ester, a cornerstone reaction for this class of compounds.

Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Workup & Purification A 1. Add β-keto ester and anhydrous solvent (e.g., THF) to a flame-dried flask under N2 B 2. Cool solution to 0 °C A->B C 3. Add base (e.g., NaH) portion-wise. Stir for 30-60 min. B->C D 4. Add alkylating agent (R-X) dropwise at 0 °C. C->D E 5. Allow to warm to RT and stir until completion (TLC/GC-MS). D->E F 6. Quench with sat. aq. NH4Cl. E->F G 7. Extract with organic solvent, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Standard experimental workflow for C2-alkylation.

Protocol: Synthesis of Methyl 2-allyl-3-oxotetrahydrofuran-2-carboxylate

This protocol is a self-validating system. Successful execution relies on maintaining anhydrous conditions to ensure the efficacy of the base and prevent hydrolysis.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 20 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

    • Causality: Anhydrous conditions are paramount. Water will quench the strong base (NaH) and can hydrolyze the ester, leading to low yields. THF is a suitable aprotic solvent that is less hazardous than alternatives like DMF[7].

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, add a solution of this compound (1.44 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL). Add the solution dropwise to the NaH suspension over 15 minutes.

    • Causality: Slow, cooled addition of the substrate to the base prevents a dangerous exotherm and ensures controlled deprotonation.

  • Reaction: Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease. Add allyl bromide (1.33 g, 11 mmol, 1.1 eq) dropwise via syringe.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully cool the flask back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Causality: Quenching with a mild acid source like NH₄Cl neutralizes any remaining base and protonates the enolate without causing significant product degradation.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (e.g., hexane:ethyl acetate gradient) to yield the title compound.

Table 3: Comparative Reaction Yields in Literature
Starting MaterialReaction TypeProduct ClassReported YieldReference
3-Aryl-2-hydroxycyclopent-2-en-1-onesAsymmetric Oxidation2-Aryl-5-oxotetrahydrofuran-2-carboxylic acids32-52%[8]
O-AlkynonesNi-catalyzed Asymmetric CyclizationChiral Tetrahydrofuransup to 99%[9][10]
Methyl tetrahydrofuran-2-carboxylateAmidationN-substituted carboxamide94%[11]
3,4-DihydroxybuteneMulti-step synthesisMethyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate70% (final step)[4]

This table presents yields for related transformations to provide a general performance expectation. Direct, side-by-side comparisons in a single publication are rare.

Conclusion and Recommendations

The choice between this compound and its alternatives is a strategic one, guided by the specific goals of the synthesis.

  • Choose this compound for:

    • Rapid Access: When the core tetrahydrofuran-3-one structure is precisely what is needed for a convergent synthesis.

    • Standard Transformations: For well-established reactions like C2-alkylation and condensations where high yields are expected.

    • Cost-Effectiveness at Scale: When a multi-step construction of the ring from an acyclic precursor would result in a lower overall yield and higher process mass intensity.

  • Consider Alternatives When:

    • You need the specific reactivity of a thiophene analog , including downstream oxidation or sulfur-based chemistry.

    • Your synthesis requires a unique substitution pattern on the tetrahydrofuran ring that is best installed before cyclization, justifying the use of an acyclic precursor strategy despite the increased step count.

    • A downstream reaction is sensitive to transesterification, making the corresponding ethyl ester a slightly safer choice to match other ester groups in the molecule.

Ultimately, this guide serves as a framework for analysis. The optimal decision will always be context-dependent, balancing the factors of cost, performance, safety, and the unique strategic demands of your target molecule.

References

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology (RSC Publishing).
  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PMC.
  • Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry - ACS Publications.
  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing.
  • Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives. Synfacts.
  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. MDPI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • ChemInform Abstract: Asymmetric Synthesis of Tertiary 2-Substituted 5-Oxotetrahydrofuran-2-carboxylic Acids. ResearchGate.
  • SAFETY DATA SHEET. TCI AMERICA.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet. Merck Millipore.
  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University.
  • Supplementary Information. The Royal Society of Chemistry.
  • Methyl 3-oxotetrahydrothiophene-2-carboxylate 96 2689-69-2. Sigma-Aldrich.
  • New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate.
  • Greener Solvent Alternatives. Sigma-Aldrich.
  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed.
  • Methyl 2-oxotetrahydrofuran-3-carboxylate 96% | CAS: 19406-00-9. AChemBlock.
  • Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base. PubMed.
  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. PMC.
  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • IRBM Reports Breakthrough in Zika Virus Drug Discovery. AAP News.
  • Rhus coriaria Linn Extract as a Natural Inhibitor of Influenza A Virus Replication In Vitro. MDPI.
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online.
  • Methyl 2-oxotetrahydrofuran-3-carboxylate. Sunway Pharm Ltd.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-oxotetrahydrofuran-2-carboxylate (CAS: 76497-43-3) is a functionalized heterocyclic building block belonging to the


-keto ester family.[1] While valuable for synthesizing pharmaceutical intermediates, its structure combines the reactivity of an ester, a ketone, and a cyclic ether.

Critical Safety Directive: Due to the tetrahydrofuran (THF) moiety, this compound must be treated as a potential peroxide former and a severe eye irritant .[1] Standard nitrile gloves provide only incidental splash protection due to the permeation potential of oxygenated solvents (esters/ketones).

Immediate PPE Requirements:

  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient.

  • Hands: Double-gloving recommended.[1] Inner: Nitrile (4 mil); Outer: Nitrile (5-8 mil) or Laminate for spill cleanup.[1]

  • Respiratory: Handling is strictly limited to a certified chemical fume hood.[1]

Risk Assessment & Hazard Logic (The "Why")

To ensure a self-validating safety system, we must understand the causality behind the hazards.[1] We derive these protocols from the structural properties of the molecule and its closest analogs (e.g., Methyl tetrahydrofuran-2-carboxylate).[1]

Structural FeatureAssociated HazardOperational Implication
THF Ring (Ether) Peroxide Formation: The

-carbon next to the ether oxygen is susceptible to autoxidation upon prolonged exposure to air.[1]
Store under inert gas (Nitrogen/Argon).[1] Test for peroxides before distillation or heating.[1]

-Keto Ester
Hydrolysis & Irritation: Susceptible to hydrolysis, releasing alcohols and acids.[1][2] Known to cause serious eye damage (Category 1) and skin irritation.[1][3][4]Zero-tolerance for eye exposure. Goggles are mandatory to prevent irreversible corneal damage.[1]
Ester/Ketone Motifs Solvent Permeation: Oxygenated organic compounds can swell and permeate standard nitrile rubber.[1]Change gloves immediately upon splash.[1][5] Do not rely on thin nitrile for immersion.[1]

PPE Specifications Matrix

This matrix is designed to prevent "safety theater"—the wearing of PPE that looks safe but fails under chemical stress.[1]

Hand Protection Strategy
  • Primary Hazard: Degradation of glove material by esters/ketones.[1]

  • Recommendation:

ScenarioGlove MaterialThicknessEst. BreakthroughProtocol
Routine Handling Nitrile (High Grade)

0.11 mm (5 mil)
< 15 minsSplash & Change: If contaminated, remove immediately.[1][4][5] Wash hands. Don new gloves.
Spill Cleanup / Immersion Laminate (Silver Shield/4H) Multi-layer> 480 minsBarrier: Use laminate gloves as liners under heavy nitrile gloves for dexterity.[1]
Contraindicated Latex / Vinyl N/AImmediateDo NOT Use. Rapid permeation and degradation.[1]
Eye & Body Protection[1][4]
  • Eye Protection: Chemical Splash Goggles (indirect venting).[1]

    • Reasoning: Liquid splashes can bypass safety glasses.[1] The irritant nature of this compound requires a complete seal around the eyes.

  • Body Protection:

    • Lab Coat: 100% Cotton or Nomex (Flame Resistant).[1] Synthetic blends (polyester) can melt into skin if a fire occurs (flash point risk).[1]

    • Closed-toe Shoes: Leather or chemical-resistant synthetic (no mesh).[1]

Operational Workflow & Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this chemical.

SafeHandling Start Start: Chemical Retrieval RiskCheck Check: Is Container Old? (Peroxide Risk) Start->RiskCheck TestPeroxide Test for Peroxides RiskCheck->TestPeroxide Yes (>12 months) PPE_Donning Don PPE: 1. Lab Coat 2. Goggles 3. Nitrile Gloves RiskCheck->PPE_Donning No TestPeroxide->PPE_Donning Negative Engineering Engineering Control: Transfer to Fume Hood PPE_Donning->Engineering Handling Handling: Weighing/Transfer Engineering->Handling Splash Event: Glove Splash? Handling->Splash ChangeGloves STOP: Remove Gloves Wash Hands Re-glove Splash->ChangeGloves Yes Cleanup Cleanup: Wipe surfaces with solvent Dispose of waste Splash->Cleanup No ChangeGloves->Handling End End: Return to Storage (Inert Atmosphere) Cleanup->End

Figure 1: Decision logic for safe handling, emphasizing the "Splash & Change" protocol for nitrile gloves.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Peroxide Validation: If the bottle has been opened previously and stored for >6 months, test with starch-iodide paper. If positive, contact HSE for stabilization/disposal.[1]

  • Equipment Setup: Place all weighing boats, spatulas, and solvents inside the hood before opening the chemical container to minimize arm movements that disrupt airflow.

Phase 2: Active Handling[1]
  • Transfer: Open the container only within the fume hood.

  • Weighing: If using an analytical balance outside the hood is unavoidable:

    • Tare a vial with a cap inside the hood.[1]

    • Add the approximate amount of this compound.[1]

    • Cap the vial tightly before removing it from the hood to weigh.

    • Never transport open containers of this chemical across the lab bench.[1]

  • Reaction Setup: When adding to a reaction, use a syringe or addition funnel to prevent aerosolization.[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe the exterior of the stock bottle with a dry paper towel (or one dampened with compatible solvent like ethyl acetate) before returning to storage.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second off inside-out) to prevent skin contact with the outer glove surface.

  • Hygiene: Wash hands with soap and water immediately, even if no splash was observed.[1]

Emergency & Disposal Procedures

Spill Response (Small Scale < 50 mL)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves if direct contact with the bulk liquid is required.[1]

  • Absorb: Use vermiculite, dry sand, or universal absorbent pads.[1] Do not use paper towels alone, as the high surface area can increase evaporation rates of the irritant vapors.

  • Collect: Scoop into a sealed hazardous waste bag or jar.

Disposal (Waste Stream)[1][3]
  • Classification: Non-halogenated Organic Solvent Waste.[1]

  • Protocol:

    • Do not pour down the drain.[1]

    • Collect in High-Density Polyethylene (HDPE) or glass waste containers.[1]

    • Label clearly: "Contains this compound - Irritant / Flammable."[1]

    • Incineration is the preferred method of final disposal.

References

  • TCI Chemicals. Safety Data Sheet: Methyl Tetrahydrofuran-2-carboxylate (Analogous Hazard Data). Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methyltetrahydrofuran (Structural Analog).[1] Retrieved from [1]

  • Ansell. Chemical Permeation & Degradation Guide (Esters & Ketones). Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1] Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Methyl 3-oxotetrahydrofuran-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.